molecular formula C12H13FO3 B13662752 Ethyl 2-(4-acetyl-2-fluorophenyl)acetate

Ethyl 2-(4-acetyl-2-fluorophenyl)acetate

Katalognummer: B13662752
Molekulargewicht: 224.23 g/mol
InChI-Schlüssel: HOBFCLUBSAEHIE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2-(4-acetyl-2-fluorophenyl)acetate is an organic compound with a molecular formula of C12H13FO3 It is a derivative of phenylacetate, where the phenyl ring is substituted with an acetyl group and a fluorine atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-acetyl-2-fluorophenyl)acetate typically involves the esterification of 2-(4-acetyl-2-fluorophenyl)acetic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient catalytic processes and optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods like distillation and crystallization are employed to ensure high-quality product.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-(4-acetyl-2-fluorophenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 2-(4-carboxy-2-fluorophenyl)acetic acid.

    Reduction: Ethyl 2-(4-hydroxy-2-fluorophenyl)acetate.

    Substitution: Ethyl 2-(4-substituted-2-fluorophenyl)acetate derivatives.

Wissenschaftliche Forschungsanwendungen

Ethyl 2-(4-acetyl-2-fluorophenyl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Ethyl 2-(4-acetyl-2-fluorophenyl)acetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards its molecular targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Ethyl 2-(4-fluorophenyl)acetate: Lacks the acetyl group, making it less reactive in certain chemical transformations.

    Ethyl 2-(4-acetylphenyl)acetate: Lacks the fluorine atom, which may reduce its biological activity.

    Ethyl 2-(4-methyl-2-fluorophenyl)acetate: Contains a methyl group instead of an acetyl group, altering its chemical and physical properties.

Uniqueness

Ethyl 2-(4-acetyl-2-fluorophenyl)acetate is unique due to the presence of both the acetyl and fluorine substituents on the phenyl ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C12H13FO3

Molekulargewicht

224.23 g/mol

IUPAC-Name

ethyl 2-(4-acetyl-2-fluorophenyl)acetate

InChI

InChI=1S/C12H13FO3/c1-3-16-12(15)7-10-5-4-9(8(2)14)6-11(10)13/h4-6H,3,7H2,1-2H3

InChI-Schlüssel

HOBFCLUBSAEHIE-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)CC1=C(C=C(C=C1)C(=O)C)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.